(2E)-4-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
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Description
(2E)-4-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.398. The purity is usually 95%.
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Scientific Research Applications
Novel Material Synthesis
A series of novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units were prepared, showcasing good solubility and excellent thermal stability. These polymers exhibited strong UV-vis absorption bands and showed promising electrochromic properties, indicating their potential in material science applications such as smart windows and displays (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Chemical Synthesis and Structural Revision
The reaction of dialkyl 2-butynoate with aniline and formaldehyde underwent revision, leading to a new understanding of the product's structure. This highlights the importance of accurate chemical structural identification in organic synthesis and drug development processes (A. Srikrishna, M. Sridharan, & K. Prasad, 2010).
Advanced Polymer Materials
The synthesis of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors was reported, demonstrating their solubility in common organic solvents and potential in creating advanced materials with specific mechanical and thermal properties (Kazuhiro Yamanaka, M. Jikei, & M. Kakimoto, 2000).
Pharmacological Research
In the realm of pharmacology, compounds synthesized with the core structure similar to "(E)-1-(3,4-dimethoxyphenyl)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-oxopyrrolidine-3-carboxamide" were explored for their potential as antidepressant and nootropic agents, showing promising activity in preclinical models (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-19-16(22)5-4-8-20-18(24)12-9-17(23)21(11-12)13-6-7-14(25-2)15(10-13)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,19,22)(H,20,24)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYOYFQVDOEZLP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.